Cas no 2091271-91-7 (6-bromo-5-methoxy-2-methyl-2H-indazole)

6-Bromo-5-methoxy-2-methyl-2H-indazole is a heterocyclic organic compound featuring an indazole core substituted with bromo, methoxy, and methyl functional groups. This structurally distinct molecule is valued in pharmaceutical and agrochemical research for its potential as a versatile intermediate in the synthesis of biologically active compounds. The bromo and methoxy substituents enhance its reactivity, enabling selective functionalization, while the methyl group at the 2-position contributes to stability. Its well-defined molecular structure makes it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. High purity and consistent quality ensure reliable performance in synthetic workflows.
6-bromo-5-methoxy-2-methyl-2H-indazole structure
2091271-91-7 structure
Product Name:6-bromo-5-methoxy-2-methyl-2H-indazole
CAS No:2091271-91-7
MF:C9H9BrN2O
MW:241.084561109543
CID:6051845
PubChem ID:131489266
Update Time:2026-03-11

6-bromo-5-methoxy-2-methyl-2H-indazole Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-5-methoxy-2-methyl-2H-indazole
    • 2H-Indazole, 6-bromo-5-methoxy-2-methyl-
    • SY321832
    • PB41806
    • 2091271-91-7
    • 6-bromo-5-methoxy-2-methylindazole
    • 6-Bromo-5-methoxy-2-methyl-2H-indazole, 95%
    • MFCD31537129
    • CS-0130877
    • P20246
    • PS-16423
    • SCHEMBL23643801
    • DB-414754
    • Inchi: 1S/C9H9BrN2O/c1-12-5-6-3-9(13-2)7(10)4-8(6)11-12/h3-5H,1-2H3
    • InChI Key: ZMFZDYSIMWBSJM-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=C(OC)C(Br)=C2)=CN1C

Computed Properties

  • Exact Mass: 239.98983g/mol
  • Monoisotopic Mass: 239.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Predicted)
  • Boiling Point: 355.4±22.0 °C(Predicted)
  • pka: -0.42±0.30(Predicted)

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6-bromo-5-methoxy-2-methyl-2H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:2091271-91-7)6-bromo-5-methoxy-2-methyl-2H-indazole
Order Number:A1078016
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Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:03
Price ($):160.0/432.0
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Additional information on 6-bromo-5-methoxy-2-methyl-2H-indazole

Introduction to 6-bromo-5-methoxy-2-methyl-2H-indazole (CAS No. 2091271-91-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

6-bromo-5-methoxy-2-methyl-2H-indazole, identified by the chemical formula CAS No. 2091271-91-7, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the indazole class, which is characterized by a fused benzene and pyrrole ring system, making it a valuable scaffold for designing novel pharmaceuticals and bioactive molecules.

The structural motif of 6-bromo-5-methoxy-2-methyl-2H-indazole incorporates several key functional groups, including a bromine atom at the 6-position, a methoxy group at the 5-position, and a methyl group at the 2-position. These substituents not only contribute to the compound's unique electronic and steric properties but also provide multiple sites for further chemical modification, enabling the synthesis of derivatives with tailored biological functions. The presence of the bromine atom, in particular, makes this compound a useful intermediate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct complex molecular architectures.

In recent years, there has been growing interest in indazole derivatives as potential therapeutic agents due to their demonstrated efficacy in various biological assays. The bromo and methoxy substituents in 6-bromo-5-methoxy-2-methyl-2H-indazole have been shown to modulate the pharmacokinetic properties of indazole-based compounds, enhancing their solubility, bioavailability, and target binding affinity. Furthermore, the methyl group at the 2-position can influence the conformational flexibility of the molecule, which is critical for optimizing interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of 6-bromo-5-methoxy-2-methyl-2H-indazole is its potential as a lead compound for developing novel treatments against various diseases. For instance, studies have suggested that indazole derivatives may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The bromo moiety has been particularly studied for its role in enhancing binding affinity to certain protein targets, while the methoxy group can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biomolecules. These features make 6-bromo-5-methoxy-2-methyl-2H-indazole an attractive candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled more efficient screening of indazole derivatives like 6-bromo-5-methoxy-2-methyl-2H-indazole for their biological activity. Molecular docking simulations have been employed to predict how this compound might interact with specific enzymes or receptors involved in disease pathways. These computational approaches have identified promising binding pockets and provided insights into how structural modifications could enhance potency and selectivity. Such findings are now being validated through experimental studies, underscoring the importance of interdisciplinary collaboration between computational scientists and experimental chemists.

The synthesis of 6-bromo-5-methoxy-2-methyl-2H-indazole involves multi-step organic transformations that highlight its synthetic utility as an intermediate. The introduction of the bromine atom at the 6-position typically employs halogenation reactions under controlled conditions to ensure regioselectivity. Subsequent functionalization with a methoxy group at the 5-position can be achieved through nucleophilic aromatic substitution or direct methylation strategies. Finally, methyl group incorporation at the 2-position can be accomplished via alkylation reactions or other suitable methods depending on the synthetic route chosen.

The versatility of 6-bromo-5-methoxy-2-methyl-2H-indazole extends beyond its use as a standalone therapeutic agent; it also serves as a valuable building block for more complex molecules. By leveraging its reactive sites, chemists can design libraries of derivatives that exhibit diverse biological profiles. This approach has been particularly effective in fragment-based drug design (FBDD), where small molecules like 6-bromo-5-methoxy-2-methyl-2H-indazole are used to identify novel pharmacophores that can be optimized further through iterative synthesis and testing.

In conclusion, 6-bromo-5-methoxy-2-methyl-2H-indazole (CAS No. 2091271-91-7) represents an important compound in modern medicinal chemistry due to its structural features and potential applications in drug discovery. Its unique combination of functional groups makes it a versatile scaffold for designing bioactive molecules with therapeutic relevance. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will remain at the forefront of efforts to develop innovative treatments for human diseases.

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Amadis Chemical Company Limited
(CAS:2091271-91-7)6-bromo-5-methoxy-2-methyl-2H-indazole
A1078016
Purity:99%/99%
Quantity:250mg/1g
Price ($):160.0/432.0
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